![molecular formula C24H21N3O3S2 B14242009 N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide CAS No. 365430-83-7](/img/structure/B14242009.png)
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a pyridine ring, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyridine ring and the sulfonyl group. Key reagents include 3-methylphenyl isothiocyanate, 4-methylsulfonylphenyl hydrazine, and 2-bromoacetyl pyridine. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine, with temperatures maintained between 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and yield. Purification steps such as recrystallization and chromatography are crucial to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further under strong oxidizing conditions.
Reduction: The thiazole ring can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of thiazolidine derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, it serves as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for anti-inflammatory and anticancer research.
Industry: In the industrial sector, it can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole and pyridine rings facilitate binding to active sites, while the sulfonyl group enhances solubility and stability. This compound can inhibit enzyme activity by forming stable complexes, thereby blocking the enzyme’s function. Pathways involved may include inhibition of specific kinases or proteases, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
- N-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]acetamide
- **N-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide
Uniqueness: The presence of both the thiazole and pyridine rings in N-[4-[4-(3-Methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide distinguishes it from other similar compounds. This dual-ring structure provides enhanced binding affinity and specificity for various molecular targets, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
365430-83-7 |
|---|---|
Molecular Formula |
C24H21N3O3S2 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
N-[4-[4-(3-methylphenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C24H21N3O3S2/c1-15-5-4-6-18(13-15)22-23(19-11-12-25-21(14-19)26-16(2)28)31-24(27-22)17-7-9-20(10-8-17)32(3,29)30/h4-14H,1-3H3,(H,25,26,28) |
InChI Key |
MKWYXZYEVUFBAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC(=N2)C3=CC=C(C=C3)S(=O)(=O)C)C4=CC(=NC=C4)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Dimethylamino)phenyl]-1-(9H-fluoren-2-YL)prop-2-EN-1-one](/img/structure/B14241932.png)
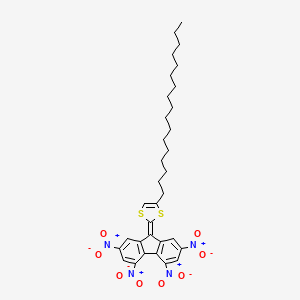

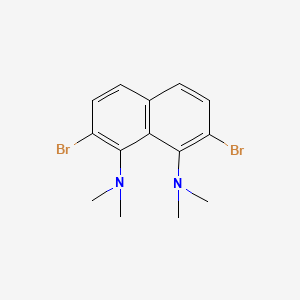

![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
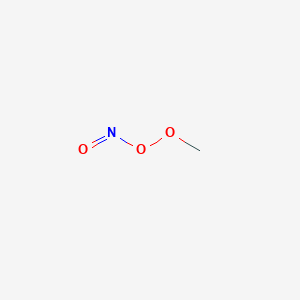
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
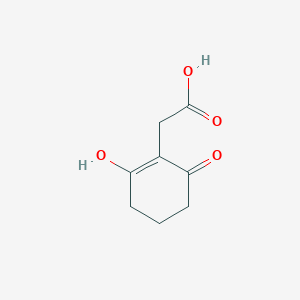

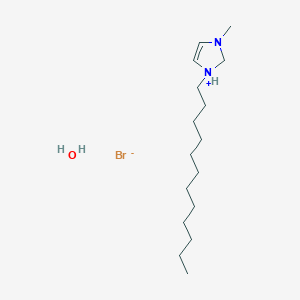

![3-{[3-(Octyloxy)-3-oxopropyl]disulfanyl}propanoic acid](/img/structure/B14242011.png)

